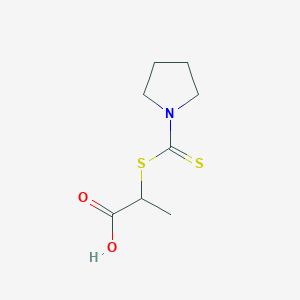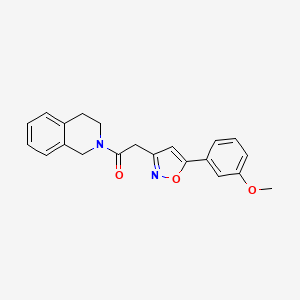
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Cytotoxic Activity : The synthesis of derivatives related to this compound involves targeted solid-phase synthesis techniques using primary and secondary amines. Such derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research. The fluorescence properties of selected compounds have also been studied, providing insights into their structural and functional relationships (Jasna Kadrić et al., 2014).
Neuropathic Pain Treatment : Research has identified derivatives of tetrahydroisoquinoline, structurally similar to the specified compound, as novel orally active small-molecule N-type calcium channel blockers. These findings underscore their potential for treating neuropathic pain without the liability of CYP inhibition, demonstrating an important application in the development of new pain management therapies (Takashi Ogiyama et al., 2015).
Antituberculosis and Antimicrobial Studies : Derivatives featuring the 3,4-dihydroisoquinolin-2(1H)-yl moiety have been synthesized and screened for their in vitro antituberculosis activity. Some compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents. Additionally, their cytotoxic effects were evaluated, showing no toxic effects against the mouse fibroblast cell line NIH 3T3, indicating a favorable safety profile for further development (Selvam Chitra et al., 2011).
Antibacterial Activity : Novel series of compounds incorporating the isoxazol-3-yl)ethanone structure have been synthesized and tested for their antibacterial activities against various bacterial strains. Several compounds showed promising antibacterial activity, underscoring the potential of these derivatives in the development of new antibacterial agents (R. S. Joshi et al., 2011).
Vasodilatation Activity : Compounds with the 3,4-dihydro-1(2H)-isoquinolinone scaffold have been synthesized and evaluated for their vasodilatation activity. This research offers insights into the potential therapeutic applications of these compounds in treating cardiovascular diseases by promoting vasodilation (Zhang San-qi, 2010).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-8-4-7-16(11-19)20-12-18(22-26-20)13-21(24)23-10-9-15-5-2-3-6-17(15)14-23/h2-8,11-12H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDEAGETOYREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
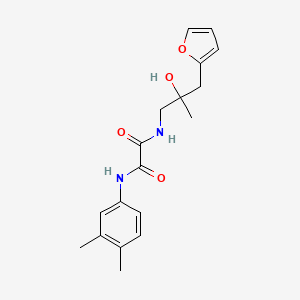
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)
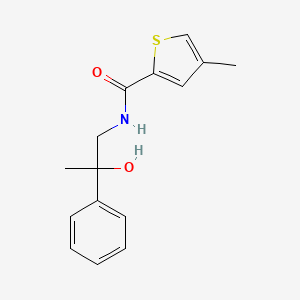
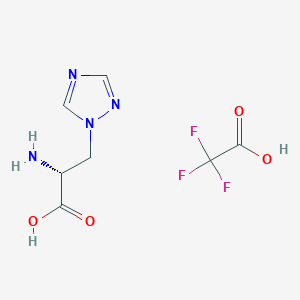
![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)
![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)
